molecular formula C12H11NOS B183011 (Phenylsulfonimidoyl)benzene CAS No. 22731-83-5

(Phenylsulfonimidoyl)benzene

Cat. No. B183011
CAS RN: 22731-83-5
M. Wt: 217.29 g/mol
InChI Key: KNPJTNDEHOFWKA-UHFFFAOYSA-N
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Description

Benzene is a cyclic hydrocarbon with a chemical formula C6H6. Each carbon atom in benzene is arranged in a six-membered ring and is bonded to only one hydrogen atom . Sulfonamides (or sulphonamides) belong to an important class of synthetic antimicrobial drugs that are pharmacologically used as broad spectrum for the treatment of human and animal bacterial infections .


Synthesis Analysis

The synthesis of benzene involves various chemical reactions, including electrophilic substitution reactions such as nitration, sulphonation, halogenation, Friedel Craft’s alkylation, and acylation . Sulfonamides are synthesized through a series of reactions involving the sulfonamide functional group .


Molecular Structure Analysis

Benzene has a planar structure due to the sp2 hybridization of carbon atoms and the conjugated π system in the ring . The structure of sulfonamides includes a benzene ring with two substituents para to each other; an amino group in the fourth position; and the singly substituted 1-sulfonamido group .


Chemical Reactions Analysis

Benzene undergoes various chemical reactions, including electrophilic substitution reactions such as nitration, sulphonation, halogenation, Friedel Craft’s alkylation, and acylation . Sulfonamides, as antimetabolites, compete with para-aminobenzoic acid (PABA) for incorporation into folic acid .


Physical And Chemical Properties Analysis

Benzene is a colorless liquid at standard conditions. It is less dense than water and slightly soluble in water. It has an aromatic odor .

Scientific Research Applications

Azobenzenes, for example, are versatile photoswitchable molecules with powerful photochemical properties . They have been extensively studied for decades, and their applications range from photonics and robotics to photobiology . They are used in the development of chemical sensors, photoswitchable organic transistors, and in biology for vision restoration and photactivation of neural signaling .

Benzene, on the other hand, is an important component of organic solvents and is commonly used in industry . It is a human carcinogen leading to leukemia . The links between benzene and various types of genetic damage indicators have been evaluated in several studies .

  • Electrophilic Aromatic Substitution : This is a common reaction that proceeds by electrophilic aromatic substitution, which includes the nitration and sulfonation of benzene, hydration of benzene, Friedel-Crafts acylation, and Friedel-Crafts alkylation. The catalysts and co-reagents serve to generate the strong electrophilic species needed to effect the initial step of the substitution.

  • Single-Benzene-Based Fluorophores : Single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, have seen recent advances. These compounds have unique physicochemical properties and have been used in various applications.

  • Benzene and its Derivatives : Benzene and its derivatives have a wide range of applications. The structure of benzene allows it and its derived products to be useful in fields such as health, laboratory synthesis, and other applications such as rubber synthesis .

  • Production and Uses of Benzene Derivatives : The three most important products from benzene are used in the manufacture of plastics in the form of polystyrene, phenolic resins and polyamide fibers. Other uses for benzene, of lesser importance in terms of quantity but still extremely versatile, are halogen and nitrogen derivatives for the chemistry of dyestuffs, production of … .

Safety And Hazards

Benzene is known to cause central nervous system damage acutely and bone marrow damage chronically and is carcinogenic . Sulfonamides can cause various side effects including diseases of the digestive and respiratory tracts .

Future Directions

Research in the field of benzene and sulfonamides is ongoing. For instance, single-atom catalysts have recently emerged as a new type of potential catalyst for catalytic reactions, particularly for benzene oxidation to phenol . Also, there is a growing interest in phenol synthesis by one-pot oxidation of benzene due to the enormous energy consumption of the three-step cumene method in the industry .

properties

IUPAC Name

imino-oxo-diphenyl-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPJTNDEHOFWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=N)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177267
Record name (Phenylsulfonimidoyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Phenylsulfonimidoyl)benzene

CAS RN

22731-83-5
Record name (Phenylsulfonimidoyl)benzene
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Record name 22731-83-5
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Record name (Phenylsulfonimidoyl)benzene
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Record name (diphenylimino-lambda6-sulfanyl)one
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Record name (Phenylsulfonimidoyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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